molecular formula C15H14N2OS B185534 N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 6281-61-4

N-[(4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B185534
CAS No.: 6281-61-4
M. Wt: 270.4 g/mol
InChI Key: KZULWIHHNWYETK-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H14N2OS. It is also known by several other names, including 1-benzoyl-3-(4-methylphenyl)thiourea and N-benzoyl-N’-(4-methylphenyl)thiourea This compound is characterized by its unique structure, which includes a benzamide group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of benzoyl chloride with 4-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The thiourea moiety is believed to play a crucial role in its antimicrobial activity by binding to essential enzymes and disrupting their function . In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both benzamide and thiourea groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULWIHHNWYETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211914
Record name Urea, 1-benzoyl-2-thio-3-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-61-4
Record name N-[[(4-Methylphenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6281-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-benzoyl-2-thio-3-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF K-1470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-benzoyl-2-thio-3-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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